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Compound of Interest

Compound Name: Daclatasvir-13C2,d6

Cat. No.: B15582057 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide a detailed protocol for conducting a

bioequivalence study of Daclatasvir formulations. This document outlines the study design,

experimental procedures for in-vitro dissolution and in-vivo pharmacokinetic analysis, and data

presentation guidelines, adhering to regulatory standards.

Introduction
Daclatasvir is a direct-acting antiviral agent highly effective in the treatment of chronic hepatitis

C virus (HCV) infection.[1] To ensure the therapeutic equivalence of generic Daclatasvir

formulations to the innovator product, a bioequivalence study is essential. This study aims to

demonstrate that the generic formulation exhibits a comparable rate and extent of absorption to

the reference product under similar experimental conditions.

Study Design and Conduct
A bioequivalence study for Daclatasvir should be designed as a single-dose, randomized, two-

period, two-sequence, crossover study conducted in healthy adult human subjects under

fasting conditions.[2][3]

Key Study Parameters:
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Parameter Recommendation

Study Design
Single-dose, randomized, two-period, two-

sequence, crossover

Study Population
Healthy adult male and non-pregnant, non-

lactating female subjects

Condition Fasting (overnight fast of at least 10 hours)

Dose
A single oral dose of the highest strength of

Daclatasvir (e.g., 60 mg)[3]

Washout Period

A minimum of 7 days between the two periods

to ensure complete drug elimination, based on

Daclatasvir's half-life of 12-15 hours.[2][4]

Analyte Daclatasvir (parent drug) in plasma[3]

Bioanalytical Method
A validated Liquid Chromatography with Tandem

Mass Spectrometry (LC-MS/MS) method[3]

Ethical Considerations: The study protocol must be approved by an independent ethics

committee or institutional review board. All participants must provide written informed consent

before enrollment. The study should be conducted in accordance with the principles of Good

Clinical Practice (GCP).

Experimental Protocols
In-Vitro Dissolution Testing
Comparative in-vitro dissolution testing should be performed on the test and reference

Daclatasvir tablet formulations as a quality control measure and to support bio-waivers for

lower strengths.

Dissolution Parameters:
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Parameter Condition

Apparatus USP Apparatus II (Paddle)

Dissolution Medium
900 mL of 0.1 N HCl, pH 4.5 acetate buffer, and

pH 6.8 phosphate buffer

Paddle Speed 50 rpm

Temperature 37 ± 0.5 °C

Sampling Times 10, 15, 20, 30, 45, and 60 minutes

Analytical Method
High-Performance Liquid Chromatography

(HPLC) with UV detection

HPLC Method for Dissolution Samples:

Parameter Condition

Column C18 (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase

A mixture of a suitable buffer (e.g., 9 mM

dipotassium hydrogen orthophosphate, pH 4.0)

and acetonitrile in a 60:40 v/v ratio.[5]

Flow Rate 1.0 mL/min

Detection Wavelength 265 nm[5]

Injection Volume 20 µL

Column Temperature 40 °C

In-Vivo Pharmacokinetic Study
Blood Sampling:

Following the administration of a single oral dose of the test or reference Daclatasvir

formulation, venous blood samples (approximately 5 mL) should be collected into vacutainers

containing K2EDTA as an anticoagulant at the following time points: pre-dose (0 hour) and at
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0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. Plasma should be separated

by centrifugation and stored at -70°C until analysis.

Bioanalytical Method: LC-MS/MS

A validated LC-MS/MS method is the standard for the quantification of Daclatasvir in human

plasma due to its high sensitivity and selectivity.[6]

Sample Preparation (Solid-Phase Extraction - SPE):

Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL

of water.

To 200 µL of plasma sample, add 25 µL of an internal standard solution (e.g., Daclatasvir-

d8).

Load the pre-treated sample onto the conditioned SPE cartridge.

Wash the cartridge with 1 mL of water.

Elute the analyte and internal standard with 1 mL of methanol.

Evaporate the eluate to dryness under a stream of nitrogen.

Reconstitute the residue in 200 µL of the mobile phase and inject it into the LC-MS/MS

system.

Chromatographic Conditions:
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Parameter Condition

Column
A suitable C18 column (e.g., 50 x 2.1 mm, 1.8

µm)

Mobile Phase
A gradient of 0.1% formic acid in water (A) and

0.1% formic acid in acetonitrile (B)

Flow Rate 0.4 mL/min

Injection Volume 5 µL

Column Temperature 40 °C

Mass Spectrometric Conditions:

Parameter Condition

Ionization Mode Electrospray Ionization (ESI) in positive mode

Multiple Reaction Monitoring (MRM) Transitions
Daclatasvir: m/z 739.4 → 339.2[7] Daclatasvir-

d8 (IS): m/z 747.4 → 347.2

Ion Source Temperature 500 °C

Ion Spray Voltage 5500 V

Pharmacokinetic and Statistical Analysis
The following pharmacokinetic parameters will be calculated for Daclatasvir from the plasma

concentration-time data for both the test and reference formulations:

Cmax: Maximum observed plasma concentration.

Tmax: Time to reach Cmax.

AUC0-t: Area under the plasma concentration-time curve from time zero to the last

quantifiable concentration.

AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
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The Cmax and AUC values will be log-transformed before statistical analysis. An analysis of

variance (ANOVA) will be performed to assess the effects of formulation, period, sequence,

and subject.

Bioequivalence Acceptance Criteria:

The 90% confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) of

Cmax and AUC0-t must be within the acceptance range of 80.00% to 125.00%.

Data Presentation
Quantitative data from the pharmacokinetic analysis should be summarized in clear and

concise tables.

Table 1: Summary of Pharmacokinetic Parameters of Daclatasvir

Parameter
(Unit)

Test
Formulation
(Mean ± SD)

Reference
Formulation
(Mean ± SD)

Ratio of
Geometric
Means
(Test/Ref) %

90%
Confidence
Interval

Cmax (ng/mL)
[Insert Mean ±

SD]

[Insert Mean ±

SD]
[Insert Ratio] [Insert CI]

AUC0-t (ngh/mL)
[Insert Mean ±

SD]

[Insert Mean ±

SD]
[Insert Ratio] [Insert CI]

AUC0-∞

(ngh/mL)

[Insert Mean ±

SD]

[Insert Mean ±

SD]
[Insert Ratio] [Insert CI]

Tmax (h)
[Insert Median

(Min-Max)]

[Insert Median

(Min-Max)]
- -

t1/2 (h)
[Insert Mean ±

SD]

[Insert Mean ±

SD]
- -
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The following diagrams illustrate the key workflows and logical relationships in the

bioequivalence study of Daclatasvir.

Study Setup

Clinical Phase

Analytical Phase

Statistical Analysis

Protocol Development & Ethics Approval

Subject Screening & Enrollment

Randomization to Treatment Sequence

Period 1: Dosing (Test/Reference) & Blood Sampling

Washout Period (≥7 days)

Plasma Sample Preparation (SPE)

Period 2: Dosing (Reference/Test) & Blood Sampling

LC-MS/MS Analysis of Daclatasvir

Pharmacokinetic Data Processing

Calculation of PK Parameters (Cmax, AUC)

ANOVA & 90% CI Calculation

Bioequivalence Conclusion
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Bioequivalence Study Workflow Diagram

Sample Collection & Processing

Sample Extraction

LC-MS/MS Analysis

Data Quantification

Venous Blood Collection (K2EDTA)

Centrifugation to Separate Plasma

Plasma Storage at -70°C

Aliquot Plasma Sample

Add Internal Standard (Daclatasvir-d8)

Solid-Phase Extraction (SPE)

Evaporation to Dryness

Reconstitution in Mobile Phase

Injection into LC-MS/MS System

Chromatographic Separation (C18 Column)

Mass Spectrometric Detection (MRM)

Peak Area Integration

Concentration Calculation using Calibration Curve

Report Final Daclatasvir Concentration
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Bioanalytical Method Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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